2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole is a complex organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes carboxy, hydroxy, methoxy, and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]oxazole core, followed by the introduction of the carboxy(hydroxy)methyl and methoxy(oxoethyl) groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a carboxyl group, while reduction of the oxo group may produce a secondary alcohol.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile
Uniqueness
Compared to similar compounds, 2-(Carboxy(hydroxy)methyl)-7-(2-methoxy-2-oxoethyl)benzo[d]oxazole stands out due to its additional methoxy and oxoethyl groups. These groups enhance its chemical reactivity and expand its potential applications in various fields. The presence of these functional groups also allows for more diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H11NO6 |
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Molecular Weight |
265.22 g/mol |
IUPAC Name |
2-hydroxy-2-[7-(2-methoxy-2-oxoethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C12H11NO6/c1-18-8(14)5-6-3-2-4-7-10(6)19-11(13-7)9(15)12(16)17/h2-4,9,15H,5H2,1H3,(H,16,17) |
InChI Key |
HYZISOHYSVLGMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)N=C(O2)C(C(=O)O)O |
Origin of Product |
United States |
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